N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(ethylthio)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(ethylthio)benzamide, also known as EPOB, is a small molecule inhibitor that has gained attention in scientific research due to its potential therapeutic applications. EPOB has been studied for its ability to inhibit the activity of a protein called glycogen synthase kinase 3β (GSK3β), which is involved in various cellular processes such as cell differentiation, proliferation, and survival.
Applications De Recherche Scientifique
Heterocyclic Chemistry and Synthesis Techniques
Heterocyclic chemistry plays a crucial role in the design and synthesis of this compound, leveraging reactions involving N-benzoylthioamides to form 1H-1,2,4-triazoles and 1,2,4-oxadiazoles. Such processes are foundational for developing novel compounds with potential pharmaceutical applications. The reactivity of S-methyl derivatives with amidines leading to 1,3,5-triazines highlights the versatility of this compound in synthesizing diverse heterocycles (Whitfield & Papadopoulos, 1981).
Antimicrobial and Antifungal Properties
Research into 2-[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]-5-substituted-1,3,4-oxadiazoles, synthesized from the oxidative cyclization of hydrazones derived from similar ethylpyridin compounds, has shown potent to weak antimicrobial activity. This suggests the potential of N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(ethylthio)benzamide derivatives in developing novel antimicrobial agents (Gaonkar, Rai, & Prabhuswamy, 2006).
Anticancer Activity
Derivatives of benzamide, such as those synthesized from N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, have been evaluated for their anticancer activity against several cancer cell lines. These studies highlight the potential therapeutic applications of N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(ethylthio)benzamide derivatives in oncology (Ravinaik et al., 2021).
Antidiabetic Screening
Novel dihydropyrimidine derivatives synthesized from related compounds have been screened for antidiabetic activity, demonstrating the compound's relevance in developing treatments for metabolic disorders. Such research underscores the compound's utility in screening for bioactive molecules with potential antidiabetic properties (Lalpara et al., 2021).
Neuroleptic Activity
The synthesis and evaluation of benzamides, including derivatives of the discussed compound, have shown potential neuroleptic activity. This suggests its applicability in researching treatments for neurological disorders, emphasizing the compound's versatility in medicinal chemistry applications (Iwanami et al., 1981).
Propriétés
IUPAC Name |
N-[[3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-ethylsulfanylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3S/c1-3-25-16-10-9-13(11-20-16)18-22-17(26-23-18)12-21-19(24)14-7-5-6-8-15(14)27-4-2/h5-11H,3-4,12H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRKTUVOROWWKTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=C(C=C1)C2=NOC(=N2)CNC(=O)C3=CC=CC=C3SCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(ethylthio)benzamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.